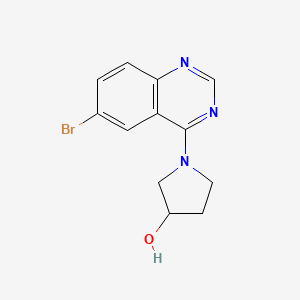

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol

Description

1-(6-Bromoquinazolin-4-yl)pyrrolidin-3-ol is a synthetic small molecule featuring a quinazoline core substituted with a bromine atom at position 6 and a pyrrolidin-3-ol group at position 4.

Properties

IUPAC Name |

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c13-8-1-2-11-10(5-8)12(15-7-14-11)16-4-3-9(17)6-16/h1-2,5,7,9,17H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZSEQWBMMXAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=NC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol typically involves the following steps:

Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives.

Bromination: The quinazoline ring is then brominated at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Pyrrolidine Introduction: The brominated quinazoline is reacted with pyrrolidine-3-ol under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for scalability.

Chemical Reactions Analysis

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the bromine atom or to reduce the quinazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules in organic synthesis.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to these targets, while the pyrrolidin-3-ol moiety may enhance the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

Quinazoline vs. Pyrimidine Derivatives

- 1-(6-Bromoquinazolin-4-yl)pyrrolidin-3-ol : The quinazoline core (a fused benzene-pyrimidine system) provides a larger aromatic surface for π-π stacking and hydrophobic interactions, which may enhance binding to protein targets like kinases .

- 1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-4-ol (CAS 477593-22-9): Bromine and chlorine substituents on pyrimidine highlight the impact of halogen positioning on electronic properties .

Key Differences

*Estimated based on analogs.

Substituent Effects

Halogen Substituents

- Bromine (6-Bromo) : Enhances hydrophobicity and van der Waals interactions compared to smaller halogens like chlorine or fluorine. May increase metabolic stability but reduce solubility .

- Chlorine (6-Chloro) : Less sterically demanding than bromine, favoring tighter binding in some cases (e.g., (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol, MW 199.64) .

- Fluorine and Cyclopropyl-Fluoro : Smaller size improves electronegativity and metabolic stability, as seen in neurotensin receptor agonists (e.g., 8-chloro-2-(1-fluoro-cyclopropyl) derivatives) .

Heterocyclic Modifications

- Pyrrolidin-3-ol vs. Piperidinyl/Azetidinyl: Pyrrolidin-3-ol: The hydroxyl group enables hydrogen bonding, critical for target engagement (e.g., neurotensin receptor agonists ). Piperidin-4-ol (CAS 477593-22-9): Increased ring size (6-membered vs. 5-membered pyrrolidine) alters conformational flexibility and binding pocket compatibility .

Stereochemical and Functional Group Impact

- Stereochemistry : Enantiomers like (R)- and (S)-1-{8-chloro-2-(1-fluoro-cyclopropyl)-quinazolin-6-yl}-pyrrolidin-3-ol exhibit divergent receptor affinities, emphasizing the importance of chiral centers .

- Functional Groups: Methoxy and Methylthio (BD289167): Electron-donating groups improve solubility but may reduce target affinity compared to halogens . Amino Groups (e.g., 6-aminopyrimidine): Enhance solubility and hydrogen-bonding capacity but increase metabolic vulnerability .

Pharmacological Profiles

- Antiviral Activity : Oxadiazole-pyrrolidine hybrids (e.g., 1a/1b in ) show antiviral profiles, hinting at quinazoline derivatives’ utility in this domain .

- Neurotensin Receptor Agonism : Chloro- and fluoro-substituted quinazolines () demonstrate receptor modulation, likely influenced by halogen size and core structure .

- Kinase Inhibition: Pyrimidine derivatives with morpholino groups () highlight the role of solubility-enhancing substituents in kinase-targeted therapies.

Biological Activity

1-(6-bromoquinazolin-4-yl)pyrrolidin-3-ol is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline moiety substituted with a bromine atom at the 6-position and a pyrrolidin-3-ol group. Its structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 276.12 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study highlighted the structure-activity relationship (SAR) of quinazoline derivatives, suggesting that the presence of specific substituents can enhance anticonvulsant efficacy .

Case Study:

In a controlled study, derivatives with the 6-bromo substitution demonstrated significant protective effects in seizure models. For instance, compounds were tested using the maximal electroshock (MES) test in mice, showing an effective dose (ED50) of approximately 22 mg/kg .

Antibacterial Activity

The compound's antibacterial potential has also been explored. It has been shown to inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication.

Mechanism of Action:

By inhibiting these enzymes, this compound disrupts the bacterial cell cycle, leading to cell death. This mechanism is similar to other known antibacterial agents, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while it exhibits biological activity against certain pathogens, it may also induce cytotoxic effects on mammalian cells at higher concentrations.

Findings:

In vitro studies showed that concentrations above 50 µM led to significant cell death in cultured human cell lines, necessitating further investigation into its therapeutic index .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, comparisons with other quinazoline derivatives are essential. Below is a comparison table:

| Compound | Anticonvulsant Activity | Antibacterial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Strong | Moderate |

| 2-Aminoquinazoline | High | Moderate | Low |

| Quinazoline Derivative A | Low | High | High |

This comparison highlights that while this compound shows promise in both anticonvulsant and antibacterial activities, its cytotoxicity profile requires careful consideration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.